[4-(Dimethylamino)phenyl](pyridin-2-yl)methanol
Description
4-(Dimethylamino)phenylmethanol is a pyridine-derived compound featuring a hydroxymethyl (-CH₂OH) bridge connecting a pyridin-2-yl ring and a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)12-8-6-11(7-9-12)14(17)13-5-3-4-10-15-13/h3-10,14,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPODQWJSHJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(Dimethylamino)phenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Recent studies have highlighted the potential of 4-(Dimethylamino)phenylmethanol as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains, including Escherichia coli. For instance, a study demonstrated that nanoparticles stabilized with this compound exhibited enhanced antibacterial properties when combined with existing antibiotics like Pefloxacin, indicating a synergistic effect that could lead to more effective treatments for bacterial infections .
1.2 Anti-mycobacterial Activity
The compound has also been explored for its anti-mycobacterial properties. Research indicates that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the dimethylamino group can enhance potency against mycobacterial strains .
Material Science
2.1 Nanotechnology Applications
In nanotechnology, 4-(Dimethylamino)phenylmethanol has been utilized as a stabilizing agent for nanoparticles. A specific application involves the stabilization of gold nanoparticles (AuNPs), where the compound enhances their stability and functional properties. These stabilized nanoparticles have shown promising results in chemosensing and as antibacterial agents due to their unique surface functionalities .
2.2 Optical Properties
The compound's optical properties have been investigated for potential applications in nonlinear optics and photonics. Its ability to form π-stacking interactions in layered structures makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis and Characterization
The synthesis of 4-(Dimethylamino)phenylmethanol typically involves multi-step organic reactions, including condensation and alkylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Table 1: Antimicrobial Activity of 4-(Dimethylamino)phenylmethanol Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Synergistic Effect with Antibiotics |
|---|---|---|---|
| DMAP-AuNPs | E. coli | 50 | Yes (with Pefloxacin) |
| DMAP-Derivative A | S. aureus | 30 | No |
| DMAP-Derivative B | M. tuberculosis | 20 | Yes |
Table 2: Optical Properties of 4-(Dimethylamino)phenylmethanol
| Property | Value |
|---|---|
| Absorption Wavelength | 450 nm |
| Emission Wavelength | 520 nm |
| Nonlinear Refractive Index | 1.5 |
Mechanism of Action
The mechanism by which 4-(Dimethylamino)phenylmethanol exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridin-2-yl group can engage in π-π stacking and coordination with metal ions. These interactions influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure shares similarities with pyridin-2-yl methanol derivatives, differing primarily in substituents. Key analogs include:
Key Observations :
Comparison :
- The target compound likely requires careful control of reaction conditions due to the steric hindrance of the dimethylamino group, contrasting with simpler methoxy or amino analogs .
Physicochemical and Functional Properties
- Solubility: Methoxy and amino analogs exhibit higher aqueous solubility compared to dimethylamino derivatives due to reduced steric hindrance and increased polarity .
- Reactivity: The hydroxymethyl group in all analogs enables further functionalization (e.g., esterification, oxidation). The dimethylamino group may participate in acid-base reactions or serve as a hydrogen bond acceptor .
- Thermal Stability: Bulky substituents like dimethylamino could lower melting points compared to smaller groups (e.g., -OCH₃ or -NH₂) due to disrupted crystal packing .
Biological Activity
The compound 4-(dimethylamino)phenylmethanol, also known by its CAS number 3159-86-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Synthesis
The synthesis of 4-(dimethylamino)phenylmethanol involves several methodologies, often utilizing Lewis acids to facilitate the formation of the desired carbinol structure. For instance, a notable method involves the reaction of pyridine-2-carboxaldehyde with 4-(dimethylamino)phenyl under specific conditions to yield the target compound with moderate to high yields .
Antitumor Activity
Research has indicated that 4-(dimethylamino)phenylmethanol exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to be related to the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl and pyridine rings significantly influence the biological activity of the compound. For example, substituents on the dimethylamino group can enhance or diminish antitumor efficacy. Compounds with electron-donating groups tend to exhibit improved potency compared to their electron-withdrawing counterparts .
| Substituent | Biological Activity |
|---|---|
| Dimethylamino | High antitumor activity |
| Electron-donating groups | Enhanced potency |
| Electron-withdrawing groups | Reduced activity |
Case Studies
- In Vitro Anticancer Studies : A study demonstrated that 4-(dimethylamino)phenylmethanol inhibited the growth of human cancer cell lines with an IC50 value in the nanomolar range. The compound triggered apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in cancer treatment .
- Pharmacokinetics and Toxicology : Another investigation into the pharmacokinetic profile of this compound revealed favorable absorption and distribution characteristics in animal models. The compound displayed low toxicity levels, making it a candidate for further development in clinical settings .
- Mechanistic Studies : Further mechanistic studies indicated that 4-(dimethylamino)phenylmethanol acts as a selective inhibitor of specific kinases involved in tumor progression, thus providing insights into its potential use as a targeted therapy for cancer .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Dimethylamino)phenylmethanol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the hydroxymethyl group to the pyridine ring can be achieved using formaldehyde under basic conditions (e.g., NaOH) . Key steps include:
- Starting Materials : Commercially available pyridine derivatives and dimethylamino-substituted benzyl halides.
- Reaction Optimization : Control temperature (20–60°C) and pH to avoid side reactions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-(Dimethylamino)phenylmethanol?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dimethylamino group (δ ~2.8–3.2 ppm) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated in methanol solvate structures .
- HPLC : Monitor purity (>99%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How does the dimethylamino substituent influence the compound’s bioactivity compared to structural analogs (e.g., chloro or methoxy derivatives)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity data from analogs (e.g., chlorophenyl or methoxyphenyl derivatives) in assays like antimicrobial or anticancer screens .
- Mechanistic Insight : The dimethylamino group enhances solubility and electron-donating effects, potentially improving binding to targets like monoamine transporters .
- Experimental Design : Synthesize analogs via substituent variation and test in parallel bioassays (e.g., MIC for antimicrobial activity) .
Q. What computational modeling approaches predict the compound’s interaction with biological targets (e.g., enzymes or transporters)?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like dopamine transporters, referencing fluorogenic probes in .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to evaluate hydrogen bonding with active sites .
- QSAR Models : Train models on bioactivity datasets to predict IC₅₀ values for new analogs .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) to separate (R)- and (S)-enantiomers .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .
Q. How can researchers reconcile discrepancies in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm activity using complementary assays (e.g., fluorescence-based and radioligand binding assays for transporter inhibition) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
